1-Methoxy-3-propylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to a cyclohexane ring. The molecular formula of this compound is C10H20O.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-propylcyclohexane can be achieved through various methods. One common approach involves the alkylation of cyclohexanol with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-propylcyclohexanol. Subsequently, the methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial production methods may involve catalytic hydrogenation of suitable precursors or the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-3-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propyl groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-propylcyclohexane has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It is utilized in the synthesis of specialty chemicals, fragrances, and as an intermediate in the production of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-propylcyclohexane involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing metabolic pathways. The methoxy and propyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-propylcyclohexane can be compared with other similar compounds such as:
- 1-Methoxy-2-propylcyclohexane
- 1-Methoxy-4-propylcyclohexane
- 1-Methoxy-3-ethylcyclohexane
These compounds share structural similarities but differ in the position or type of substituents attached to the cyclohexane ring. The unique arrangement of functional groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C10H20O |
---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
1-methoxy-3-propylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-3-5-9-6-4-7-10(8-9)11-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
SZUFDOPQKWBDGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCC(C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.